molecular formula C12H12ClN5O4S3 B15010144 2-chloro-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-chloro-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B15010144
M. Wt: 421.9 g/mol
InChI Key: TWZPMTNKKKPCAM-UHFFFAOYSA-N
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Description

2-chloro-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC). The resulting solid is filtered and washed with water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-chloro-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[5-({2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiadiazole ring structure, combined with the sulfamoylphenyl and acetamide groups, makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C12H12ClN5O4S3

Molecular Weight

421.9 g/mol

IUPAC Name

2-[[5-[(2-chloroacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C12H12ClN5O4S3/c13-5-9(19)16-11-17-18-12(24-11)23-6-10(20)15-7-1-3-8(4-2-7)25(14,21)22/h1-4H,5-6H2,(H,15,20)(H2,14,21,22)(H,16,17,19)

InChI Key

TWZPMTNKKKPCAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)CCl)S(=O)(=O)N

Origin of Product

United States

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